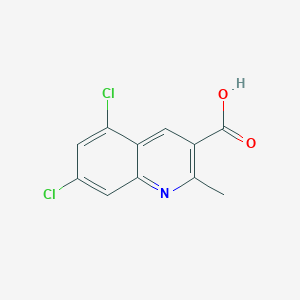

5,7-Dichloro-2-methylquinoline-3-carboxylic acid

Description

5,7-Dichloro-2-methylquinoline-3-carboxylic acid (CAS: 948293-69-4) is a quinoline derivative featuring a carboxylic acid group at position 3, methyl substitution at position 2, and chlorine atoms at positions 5 and 7 of the heterocyclic ring. Its molecular formula is C₁₁H₇Cl₂NO₂, with a molecular weight of 256.08 g/mol . This compound is of interest in medicinal chemistry due to the structural versatility of the quinoline scaffold, which is often leveraged in kinase inhibitors, antimicrobial agents, and fluorescent probes.

Properties

IUPAC Name |

5,7-dichloro-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-5-7(11(15)16)4-8-9(13)2-6(12)3-10(8)14-5/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCUCYBGTNOGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CC(=CC2=N1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589085 | |

| Record name | 5,7-Dichloro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-69-4 | |

| Record name | 5,7-Dichloro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid typically involves the chlorination of 2-methylquinoline followed by carboxylation. One common method is the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 5 and 7 positions. This is followed by a carboxylation reaction to introduce the carboxylic acid group at the 3 position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

5,7-Dichloro-2-methylquinoline-3-carboxylic acid exhibits several pharmacological characteristics that make it a candidate for further research:

- Mechanism of Action : It acts as an inhibitor of the NMDA (N-Methyl-D-Aspartate) receptor, which is crucial in mediating excitatory neurotransmission in the central nervous system. This action is significant in the context of neurodegenerative diseases and psychiatric disorders .

- Chemical Structure : The compound's structure includes two chlorine atoms and a carboxylic acid group, contributing to its biological activity. Its molecular formula is CHClNO .

Neuroprotective Effects

Research indicates that compounds similar to this compound can provide neuroprotective effects by modulating glutamate signaling pathways. This modulation is crucial for preventing excitotoxicity associated with conditions such as Alzheimer's disease and multiple sclerosis .

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, it has been evaluated against several cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .

Applications in Proteomics Research

This compound is utilized in proteomics for its ability to modify proteins and study their functions:

- Protein Kinase Inhibition : It has been investigated as an inhibitor of protein kinase CK2, which plays a role in various cellular processes including proliferation and survival of cancer cells .

- Case Study : A study conducted on a series of quinoline carboxylic acids demonstrated that modifications to the structure could enhance selectivity and potency against specific protein targets, paving the way for the development of new therapeutic agents .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may also interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural, physicochemical, and biological differences between 5,7-dichloro-2-methylquinoline-3-carboxylic acid and analogous compounds:

Structural and Functional Differences

- Substituent Positioning: The dichloro substitution at positions 5 and 7 in the target compound distinguishes it from 6-chloro-2-methylquinoline-3-carboxylic acid, where chlorine occupies position 4.

- Heterocyclic Core: Quinoxaline derivatives (e.g., ethyl 4-chloro-5,7-difluoroquinoxaline-3-carboxylate) exhibit a fused benzene-pyrazine ring system instead of quinoline’s benzene-pyridine structure. This difference modulates π-π stacking interactions and solubility profiles .

- Functional Groups: The carboxylic acid group in this compound enhances hydrogen-bonding capacity compared to ester derivatives (e.g., ethyl 4-chloro-5,7-difluoroquinoxaline-3-carboxylate), which may improve target affinity but reduce membrane permeability .

Biological Activity

5,7-Dichloro-2-methylquinoline-3-carboxylic acid (DCMQA) is a quinoline derivative that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DCMQA is characterized by its molecular formula C11H7Cl2NO2 and a molecular weight of 256.09 g/mol. The compound features a quinoline core with two chlorine atoms at positions 5 and 7, a methyl group at position 2, and a carboxylic acid functional group at position 3. This unique structural arrangement contributes to its reactivity and biological activity.

Biological Activities

Research indicates that quinoline derivatives, including DCMQA, exhibit a range of biological activities:

- Antimicrobial Properties : DCMQA has demonstrated significant antimicrobial activity against various bacterial strains. Studies show that its efficacy is comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies.

- Anticancer Activity : DCMQA has been investigated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cell lines, potentially through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization .

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

The biological activities of DCMQA are attributed to several mechanisms:

- Enzyme Inhibition : DCMQA exhibits inhibitory effects on key enzymes involved in cancer progression and inflammation, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This inhibition may enhance the compound's anticancer efficacy by disrupting cellular redox balance .

- ROS Generation : The compound's interaction with cellular components leads to increased ROS production, which can trigger apoptotic pathways in cancer cells .

- Binding Affinity : Interaction studies have shown that DCMQA binds effectively to target proteins involved in disease processes, further elucidating its therapeutic potential.

Case Studies

Several case studies highlight the effectiveness of DCMQA in various biological contexts:

- Antimicrobial Activity : A study evaluated DCMQA against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. The study concluded that DCMQA could serve as a lead compound for developing new antimicrobial agents.

- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines (MCF-7) demonstrated that DCMQA significantly reduced cell viability with an IC50 value of approximately 20 nM. The mechanism was linked to ROS-mediated apoptosis .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of DCMQA compared to structurally similar quinoline derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound (DCMQA) | High | High | Moderate |

| 5-Chloro-2-methylquinoline-3-carboxylic acid | Moderate | Low | Low |

| 7-Bromo-2-methylquinoline-3-carboxylic acid | Low | Moderate | Low |

Q & A

Basic: What synthetic routes are recommended for preparing 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The Vilsmeier-Haack reaction using reagents like MSCL-DMF/DMAC is a robust method for synthesizing chlorinated quinoline derivatives. For this compound, a two-step approach is often employed:

Cyclocondensation : React 2-methylaniline derivatives with acetyl chloride or diketones under acidic conditions to form the quinoline core.

Chlorination : Use POCl₃ or SOCl₂ for regioselective chlorination at positions 5 and 3.

Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) and temperature (80–100°C for 6–8 hours). Purity can be improved via recrystallization in ethanol/water mixtures (yield: ~65–75%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at position 2, carboxylic acid at position 3) and monitor chlorination efficiency.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H⁺] at m/z 285.99).

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and Cl-C aromatic vibrations (~750 cm⁻¹).

Discrepancies between observed and theoretical data (e.g., shifted NMR peaks due to electron-withdrawing Cl groups) require cross-validation with computational methods like DFT .

Advanced: How can researchers resolve contradictions in spectral data during structural confirmation?

Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. For example:

- Case Study : In 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, ¹³C NMR shifts deviated by 2–3 ppm due to π-stacking interactions. Solutions include:

- Using deuterated DMSO for better solubility and peak resolution.

- Comparing experimental data with computational simulations (e.g., Gaussian09) to identify electronic effects .

Advanced: What strategies minimize side reactions during selective chlorination?

Answer:

Over-chlorination or positional isomerism can occur due to harsh conditions. Mitigation strategies:

- Temperature Control : Maintain <100°C to avoid radical-mediated side reactions.

- Catalyst Use : Add catalytic AlCl₃ (0.5 eq) to enhance regioselectivity for 5,7-dichlorination.

- In Situ Monitoring : Use TLC (silica gel, hexane/ethyl acetate 3:1) to track reaction progress and terminate before byproduct formation .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (especially during chlorination steps).

- Emergency Measures : Immediate flushing with water for 15+ minutes upon exposure, followed by medical evaluation .

Advanced: How does the compound’s acidity (pKa) influence its reactivity in coupling reactions?

Answer:

The carboxylic acid group (pKa ~2.5–3.0, comparable to chloroacetic acid) enables deprotonation under mild basic conditions (e.g., NaHCO₃), facilitating:

- Amide Coupling : Use EDC/HOBt in DMF to activate the carboxylate for nucleophilic attack by amines.

- Esterification : React with ethanol/H₂SO₄ to form ethyl esters for solubility studies .

Advanced: What computational methods predict the compound’s bioactivity or binding affinity?

Answer:

- Molecular Docking (AutoDock Vina) : Screen against targets like PI3Kδ (a kinase linked to inflammation) using the quinoline core as a pharmacophore.

- QSAR Modeling : Correlate Cl/methyl substituent positions with inhibitory activity (e.g., logP values ~2.8 suggest moderate blood-brain barrier penetration) .

Basic: How is the compound purified post-synthesis?

Answer:

- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 9:1).

- Recrystallization : Use ethanol/water (3:1) at 4°C for high-purity crystals (mp: 210–215°C) .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.